N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O2S/c1-4-5-11-23(21,22)18-13-12-16-15(17-14(13)19(2)3)20-9-7-6-8-10-20/h12,18H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHABGBZGIWMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CN=C(N=C1N(C)C)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure is synthesized through cyclization reactions.
Substitution Reactions: Introduction of the dimethylamino group at the 4-position and the piperidinyl group at the 2-position of the pyrimidine ring via nucleophilic substitution.
Sulfonamide Formation: The final step involves the reaction of the substituted pyrimidine with butane-1-sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, and chromatography for product isolation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Substitution: The pyrimidine ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation Products: N-oxides of the dimethylamino group.
Reduction Products: Amines derived from the sulfonamide group.
Substitution Products: Halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several patented and synthesized analogs. Below is a detailed comparison based on substituent variations, sulfonamide groups, and heterocyclic frameworks.
Substituent Variations on the Pyrimidine Ring
Position 2 Substitutions
- Target Compound : Piperidin-1-yl group (saturated six-membered nitrogen ring) .
- Analog () : Morpholin-4-yl group (saturated six-membered oxygen-nitrogen ring) instead of piperidin-1-yl. This substitution introduces an oxygen atom, altering electronic properties and hydrogen-bonding capacity .
- Analog (): Piperidin-4-ylidene group (unsaturated or keto-modified piperidine) in N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)quinolin-4-ylamino)pyrimidin-5-yl)benzamide. The unsaturated ring may influence conformational flexibility and binding affinity .
Position 4 Substitutions
- Target Compound: Dimethylamino group (-N(CH₃)₂), a strong electron-donating substituent.
- Analog (): (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)furo[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide.
Sulfonamide Group Modifications
- Target Compound : Butane-1-sulfonamide chain, offering moderate hydrophobicity and conformational flexibility.
- Analog (): 2,4,6-Trimethylbenzenesulfonamide.
- Analog (): Phenylsulfonamide in N-(3-cyano-4-(5-(phenylsulfonamido)pyrimidin-2-yl-amino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide. The aromatic sulfonamide may enhance binding to hydrophobic pockets .
Additional Functional Groups
- Quinoline Hybrids (–8): Several analogs (e.g., Example 86 in ) integrate quinoline cores with pyrimidine substituents. These hybrids often include cyano (-CN), tetrahydrofuran-3-yl-oxy, or acetamido groups, which modulate solubility and target selectivity .
- Fused Ring Systems (): The furo[2,3-d]pyrimidine scaffold in ’s compound introduces a rigid bicyclic system, contrasting with the monocyclic pyrimidine in the target compound .
Crystallographic and Computational Analysis
- Structural Determination : The target compound’s structure may be determined using programs like SHELX or CCP4, which are standard for small-molecule and macromolecular crystallography, respectively .
Biological Activity
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide, commonly referred to as compound 1788773-10-3, is a synthetic molecule that has garnered attention due to its potential therapeutic applications. This compound belongs to a class of pyrimidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H27N5O2S, with a molecular weight of 326.4 g/mol. The structural complexity of this compound contributes to its interaction with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the NF-κB signaling pathway .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 1.59 | Caspase activation |
| Compound B | 0.81 | NF-κB inhibition |
| Compound C | 2.24 | Autophagy induction |
Antimicrobial Properties
The sulfonamide group in this compound suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Studies have shown that related compounds can exhibit varying degrees of antibacterial activity against different strains .
Table 2: Antimicrobial Activity of Sulfonamide Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound D | 9.7 | Streptococcus mutans |
| Compound E | 256 | E. coli |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as those in the NF-κB signaling pathway.
- Induction of Apoptosis : The activation of apoptotic pathways through caspase cascades has been demonstrated in related derivatives.
- Antimicrobial Action : By disrupting bacterial folate synthesis, this compound may exert antimicrobial effects.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Anticancer Efficacy : A study demonstrated that a closely related pyrimidine derivative exhibited an IC50 value of 0.8 µM against lung cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial properties against various pathogens, revealing significant inhibitory concentrations against Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli .
Q & A
Q. Basic Research Focus :
- ¹H/¹³C NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.1 ppm for N(CH₃)₂), piperidin-1-yl protons (δ ~1.5–2.5 ppm), and sulfonamide protons (δ ~7.5–8.5 ppm) .
- LCMS : Monitor molecular ion [M+H]⁺ and fragmentation patterns to confirm molecular weight .
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. For example, a related sulfonamide compound () was resolved at 103 K with R factor = 0.046, highlighting the importance of high-resolution data for piperidine ring conformation analysis .
How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural analysis?
Q. Advanced Research Focus :
- Data Collection : Use synchrotron radiation for high-resolution datasets to resolve disorder in the piperidin-1-yl or sulfonamide groups .
- Refinement Strategies : In SHELXL, apply TWIN and BASF commands for twinned data. For example, SHELXTL (Bruker AXS version) was used to refine a sulfonamide structure with 17.6 data-to-parameter ratio, ensuring accurate thermal parameter modeling .
- Validation : Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯O) that stabilize the crystal lattice .
How to design structure-activity relationship (SAR) studies when structural analogs show conflicting biological activity?
Q. Advanced Research Focus :
- Functional Group Variation : Modify the dimethylamino or piperidin-1-yl groups to assess their role in target binding. For instance, replacing dimethylamino with piperazine (as in ) altered dopamine receptor affinity .
- Computational Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). A pyridazine-sulfonamide analog () showed unique binding due to trifluoromethyl groups, suggesting similar strategies for this compound .
- Bioassay Cross-Validation : Test analogs in orthogonal assays (e.g., SPR vs. cell-based assays) to resolve discrepancies in IC₅₀ values .
How to resolve contradictions in solubility and stability data across experimental batches?
Q. Advanced Research Focus :
- Solubility Profiling : Use shake-flask method with buffers (pH 1–7.4) and co-solvents (e.g., DMSO/PEG 400). A related compound () showed pH-dependent solubility due to the sulfonamide’s acidic proton .
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH) with LCMS monitoring. For example, hydrolysis of the sulfonamide group in acidic conditions could explain batch variability .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect crystalline forms, as seen in a patent for a structurally similar pyrimidine-sulfonamide () .
What computational approaches are recommended for predicting off-target interactions or toxicity?
Q. Advanced Research Focus :
- Pharmacophore Modeling : Map electrostatic and hydrophobic features using Schrödinger’s Phase. A pyrimidine-sulfonamide analog () was optimized for kinase selectivity using this method .
- ADMET Prediction : Use SwissADME to assess permeability (e.g., logP ~2.5 for optimal blood-brain barrier penetration) and cytochrome P450 inhibition risks .
- Molecular Dynamics (MD) : Simulate binding to off-targets (e.g., hERG channel) for 100 ns to evaluate conformational stability, as applied to a bipyrimidineamide compound () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
